molecular formula C10H11N3O B15059574 5-(3-Methoxyphenyl)-3-methyl-1H-1,2,4-triazole

5-(3-Methoxyphenyl)-3-methyl-1H-1,2,4-triazole

Cat. No.: B15059574
M. Wt: 189.21 g/mol
InChI Key: FYZLKPKLEOIPQW-UHFFFAOYSA-N
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Description

5-(3-Methoxyphenyl)-3-methyl-1H-1,2,4-triazole: is a heterocyclic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-Methoxyphenyl)-3-methyl-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-methoxybenzohydrazide with methyl isothiocyanate, followed by cyclization in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This allows for better control of reaction conditions and higher yields. The use of automated systems ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol.

    Substitution: Bromination using bromine in acetic acid.

Major Products:

    Oxidation: Formation of corresponding aldehydes or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Chemistry: 5-(3-Methoxyphenyl)-3-methyl-1H-1,2,4-triazole is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

Biology: The compound exhibits antimicrobial and antifungal properties, making it a candidate for the development of new antibiotics and antifungal agents.

Medicine: Due to its biological activities, this compound is studied for its potential use in treating various diseases, including cancer and infectious diseases.

Industry: In the industrial sector, the compound is used in the synthesis of agrochemicals and as an intermediate in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of 5-(3-Methoxyphenyl)-3-methyl-1H-1,2,4-triazole involves its interaction with specific molecular targets. In antimicrobial applications, it inhibits the synthesis of essential proteins in microorganisms, leading to their death. In cancer research, it interferes with cell division and induces apoptosis in cancer cells. The exact molecular pathways depend on the specific application and target organism.

Comparison with Similar Compounds

  • 5-Phenyl-3-methyl-1H-1,2,4-triazole
  • 5-(4-Methoxyphenyl)-3-methyl-1H-1,2,4-triazole
  • 5-(3-Chlorophenyl)-3-methyl-1H-1,2,4-triazole

Comparison: Compared to 5-Phenyl-3-methyl-1H-1,2,4-triazole, the presence of a methoxy group in 5-(3-Methoxyphenyl)-3-methyl-1H-1,2,4-triazole enhances its solubility and biological activity. The methoxy group also provides additional sites for chemical modification, allowing for the synthesis of a wider range of derivatives. The unique combination of the methoxyphenyl and triazole moieties makes it a versatile compound in various scientific research applications.

Properties

Molecular Formula

C10H11N3O

Molecular Weight

189.21 g/mol

IUPAC Name

3-(3-methoxyphenyl)-5-methyl-1H-1,2,4-triazole

InChI

InChI=1S/C10H11N3O/c1-7-11-10(13-12-7)8-4-3-5-9(6-8)14-2/h3-6H,1-2H3,(H,11,12,13)

InChI Key

FYZLKPKLEOIPQW-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NN1)C2=CC(=CC=C2)OC

Origin of Product

United States

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